molecular formula C20H30O4 B1630320 Ent-kauran-17,19-dioic acid CAS No. 60761-79-7

Ent-kauran-17,19-dioic acid

Cat. No. B1630320
CAS RN: 60761-79-7
M. Wt: 334.4 g/mol
InChI Key: HITLMPHPGUZLGI-UHFFFAOYSA-N
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Description

Ent-kauran-17,19-dioic acid is a kaurane diterpenoid . It is a natural product found in Annona glabra .


Synthesis Analysis

The synthesis of some natural diterpenoids of ent-kauranic structure has been achieved, starting from ent-kaur-16-en-19-oic acid, a natural diterpenoid readily available from the dried wastes of sunflower (Helianthus annuus L.) .


Molecular Structure Analysis

The molecular formula of Ent-kauran-17,19-dioic acid is C20H30O4 . The IUPAC name is 5,9-dimethyltetracyclo [11.2.1.0 1,10 .0 4,9 ]hexadecane-5,14-dicarboxylic acid .


Physical And Chemical Properties Analysis

The molecular weight of Ent-kauran-17,19-dioic acid is 334.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 .

Scientific Research Applications

Quantification in Herbal Medicine

Ent-kauran-17,19-dioic acid has been identified as a significant compound in Herba Siegesbeckiae, a traditional Chinese medicinal herb. Research by Jiang et al. (2011) developed a high-performance liquid chromatography method for quantifying ent-kauran-17,19-dioic acid and other major diterpenoids in this herb, indicating its importance in herbal medicine research (Jiang et al., 2011).

Isolation from Natural Sources

Chen et al. (2019) isolated several ent-kaurane diterpenes, including variants of ent-kauran-17,19-dioic acid, from Annona squamosa L. pericarps. Their study also investigated the cytotoxic activities of these compounds, contributing to the understanding of their potential therapeutic applications (Chen et al., 2019).

Pharmacokinetics Studies

Lei et al. (2014) conducted a comparative pharmacokinetics study of a kaurane diterpenoid, closely related to ent-kauran-17,19-dioic acid, after its oral administration in rats. This study provides insights into the metabolic and absorption characteristics of such compounds, which is crucial for their potential therapeutic use (Lei et al., 2014).

Structural Studies

Ghisalberti et al. (1993) conducted a structural study of a derivative of ent-kauran-17,19-dioic acid using X-ray crystallographic methods. Understanding the molecular structure of such compounds is fundamental for their application in drug design and other scientific research (Ghisalberti et al., 1993).

Safety And Hazards

Safety data suggests that dust formation should be avoided and contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

The future directions of research on Ent-kauran-17,19-dioic acid could involve further exploration of its potential biological activities. For example, a related compound, Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has been shown to inhibit the migration of MDA-MB-231 breast cancer cells , suggesting potential anti-cancer properties that could be explored further.

properties

IUPAC Name

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITLMPHPGUZLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ent-kauran-17,19-dioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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